AC-90179 HCl
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Overview
Description
AC-90179 is a high selective 5-hydroxytryptamine2A receptor inverse agonist. It is an atypical antipsychotic pharmaceutical. It has been shown to alleviate hallucinogen-induced vasocontriction and possible other harmful physical symptoms.
Scientific Research Applications
Pharmacological Characterization
AC-90179 HCl, a selective serotonin (5-HT2A) receptor inverse agonist, has been characterized pharmacologically in comparison with antipsychotics haloperidol and clozapine. This compound shows high potency as an inverse agonist and competitive antagonist at 5HT2A receptors and exhibits antagonism at 5HT2C receptors. Unlike other antipsychotic drugs, AC-90179 does not significantly interact with D2 and H1 receptors, which are often linked to dose-limiting side effects. The ability of AC-90179 to block 5-HT2A receptor signaling in vivo is demonstrated by its blockade of the effects of the 5-HT2A agonist under a fixed ratio schedule of reinforcement. AC-90179 also attenuated phencyclidine-induced hyperactivity and, unlike haloperidol and clozapine, did not impair spontaneous locomotor behavior at efficacious doses. Its limited oral bioavailability is likely due to rapid metabolism, suggesting a similar compound with increased bioavailability could have potential for treating psychosis (Vanover et al., 2004).
5-HT2A Receptor Inverse Agonists as Antipsychotics
Most antipsychotic agents are identified as potent competitive antagonists of the dopamine D2 receptor and as fully efficacious 5-HT2A receptor inverse agonists. This analysis also revealed that AC-90179 is a highly selective 5-HT2A receptor inverse agonist. The behavioral pharmacology of AC-90179 is characteristic of an atypical antipsychotic agent, indicating its potential in this therapeutic area (Weiner et al., 2001).
properties
CAS RN |
359878-19-6 |
---|---|
Product Name |
AC-90179 HCl |
Molecular Formula |
C23H31ClN2O2 |
Molecular Weight |
403 g/mol |
IUPAC Name |
2-(4-methoxyphenyl)-N-[(4-methylphenyl)methyl]-N-(1-methylpiperidin-4-yl)acetamide;hydrochloride |
InChI |
InChI=1S/C23H30N2O2.ClH/c1-18-4-6-20(7-5-18)17-25(21-12-14-24(2)15-13-21)23(26)16-19-8-10-22(27-3)11-9-19;/h4-11,21H,12-17H2,1-3H3;1H |
InChI Key |
JFSJPTRVYLBFQC-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)CN(C2CCN(CC2)C)C(=O)CC3=CC=C(C=C3)OC.Cl |
Canonical SMILES |
CC1=CC=C(C=C1)CN(C2CCN(CC2)C)C(=O)CC3=CC=C(C=C3)OC.Cl |
Appearance |
White to off-white solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
synonyms |
AC-90179; AC 90179; AC90179; AC-90179 HCl; AC-90179 hydrochloride |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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